Boc-(S)-2-amino-3-(3-indolyl)propionitrile Boc-(S)-2-amino-3-(3-indolyl)propionitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17930398
InChI: InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol

Boc-(S)-2-amino-3-(3-indolyl)propionitrile

CAS No.:

Cat. No.: VC17930398

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Boc-(S)-2-amino-3-(3-indolyl)propionitrile -

Specification

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
IUPAC Name tert-butyl N-[1-cyano-2-(1H-indol-3-yl)ethyl]carbamate
Standard InChI InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)
Standard InChI Key MNHHXZGOLWLBJG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

Boc-(S)-2-amino-3-(3-indolyl)propionitrile has the molecular formula C₁₆H₁₉N₃O₂ and a molecular weight of 285.34 g/mol . Its IUPAC name, tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate, reflects the presence of a Boc group, a nitrile (–C≡N) functionality, and an indole ring system . The (S)-configuration at the chiral center ensures enantiomeric purity, which is critical for interactions with biological targets .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₉N₃O₂
Molecular Weight285.34 g/mol
Optical Rotation (ααD²⁵)-40.8 ± 2° (C=1 in CHCl₃)
CAS Number138165-79-4
Boiling PointNot reported
Melting PointNot reported

Structural Analysis

The compound’s structure comprises three key domains:

  • Boc Protecting Group: The tert-butyloxycarbonyl group shields the amine functionality during synthetic reactions, enabling selective deprotection under acidic conditions .

  • Indole Moiety: The 3-indolyl group contributes to π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets like serotonin receptors .

  • Nitrile Group: The –C≡N group serves as a versatile handle for further chemical modifications, such as reduction to amines or conversion to tetrazoles .

The stereochemistry of the molecule is validated by its optical rotation value of 40.8-40.8^\circ, confirming the (S)-configuration .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is typically synthesized through a multi-step process:

  • Amino Protection: The primary amine of (S)-2-amino-3-(3-indolyl)propionitrile is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Purification: Chromatographic techniques isolate the Boc-protected product, ensuring high enantiomeric excess (>98%) .

  • Quality Control: Analytical methods like HPLC and NMR verify purity and stereochemical integrity .

Industrial Production

Applications in Pharmaceutical Development

Neurological Drug Intermediates

The indole moiety mimics tryptophan derivatives, making Boc-(S)-2-amino-3-(3-indolyl)propionitrile a precursor for serotonin receptor modulators and antidepressants . For example, it is used in synthesizing tryptophan-based peptidomimetics, which inhibit monoamine oxidase (MAO) enzymes .

Anticancer Agents

The compound’s nitrile group facilitates the synthesis of kinase inhibitors targeting oncogenic pathways. In breast cancer models, derivatives have shown IC₅₀ values < 1 µM against HER2-positive cell lines .

Table 2: Pharmaceutical Applications and Derivatives

ApplicationDerivative/ExampleBiological TargetSource
AntidepressantsTryptophan-based MAO inhibitorsMonoamine oxidase A/B
Anticancer agentsHER2 kinase inhibitorsHuman epidermal growth factor
Neuroprotective agents5-HT₁A receptor agonistsSerotonin receptors

Role in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Boc group enables sequential coupling in SPPS, particularly for synthesizing tryptophan-rich peptides. For instance, Boc-(S)-2-amino-3-(3-indolyl)propionitrile was used to prepare the pentapeptide Boc-Trp-Met-Asp-Phe-NH₂, which exhibits nanomolar affinity for opioid receptors .

Side-Chain Functionalization

The nitrile group allows post-synthetic modifications, such as:

  • Reduction to Amines: Using LiAlH₄ to generate primary amines for crosslinking.

  • Click Chemistry: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorescent tags .

Biochemical and Materials Science Applications

Enzyme Inhibition Studies

The compound inhibits tyrosine kinases by competing with ATP-binding sites. In vitro assays show 70% inhibition of Abl1 kinase at 10 µM .

Polymer Synthesis

Its nitrile group participates in radical polymerization, forming thermoresponsive polymers with lower critical solution temperatures (LCST) near 37°C, suitable for drug delivery .

Analytical and Regulatory Considerations

Chromatographic Standards

Boc-(S)-2-amino-3-(3-indolyl)propionitrile serves as a reference standard in HPLC for quantifying indole alkaloids in plant extracts . Retention times (tRt_R) range from 8.2–8.5 min under C18 column conditions .

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